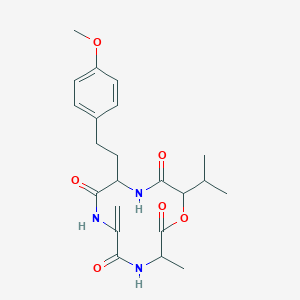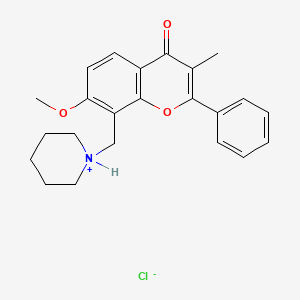
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and a piperidinomethyl group at the 8th position on the flavone backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyflavone and 3-methylflavone.
Formation of Piperidinomethyl Group: The piperidinomethyl group is introduced at the 8th position through a nucleophilic substitution reaction. This involves the reaction of the flavone derivative with piperidine in the presence of a suitable base.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through selective methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone or other reduced forms.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted derivatives with various functional groups.
科学的研究の応用
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of functional materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its biological effects.
類似化合物との比較
Similar Compounds
7-Methoxyflavone: Lacks the piperidinomethyl and methyl groups, resulting in different biological activities.
3-Methylflavone: Lacks the methoxy and piperidinomethyl groups, leading to variations in its effects.
8-Piperidinomethylflavone: Lacks the methoxy and methyl groups, affecting its solubility and bioactivity.
Uniqueness
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride is unique due to the presence of all three functional groups, which contribute to its enhanced solubility, stability, and diverse biological activities. This makes it a valuable compound for various scientific and industrial applications.
特性
| 67272-16-6 | |
分子式 |
C23H26ClNO3 |
分子量 |
399.9 g/mol |
IUPAC名 |
7-methoxy-3-methyl-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-16-21(25)18-11-12-20(26-2)19(15-24-13-7-4-8-14-24)23(18)27-22(16)17-9-5-3-6-10-17;/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3;1H |
InChIキー |
JTSUQDCPLOUMAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


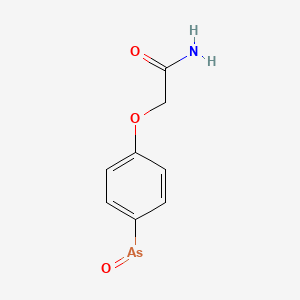
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

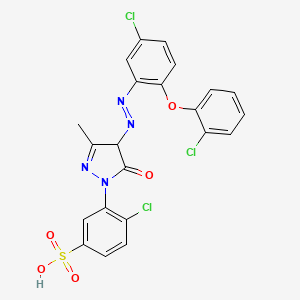
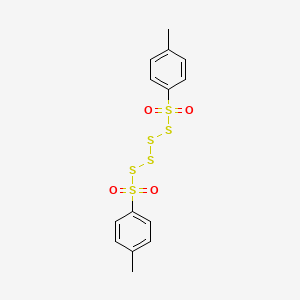
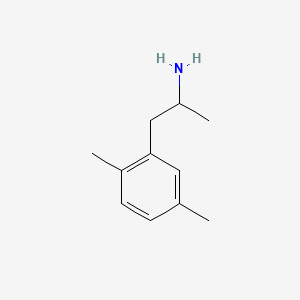

![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)


